molecular formula C22H14Cl2N6O B2539139 2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923173-52-8

2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2539139
CAS No.: 923173-52-8
M. Wt: 449.3
InChI Key: JJBOCXGMUDQVLG-UHFFFAOYSA-N
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Description

2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H14Cl2N6O and its molecular weight is 449.3. The purity is usually 95%.
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Biological Activity

The compound 2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H14Cl2N6OC_{22}H_{14}Cl_2N_6O with a molecular weight of 449.3 g/mol. Its structure includes a chromene core fused with a tetrazole and pyrimidine moiety, which is significant for its biological activity.

  • Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes such as:
    • Monoamine Oxidase (MAO) : It selectively inhibits MAO A and MAO B, which are critical in the metabolism of neurotransmitters. The inhibition potency (IC50 values) indicates potential use in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.
    • Cholinesterases : The compound also exhibits moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission.
  • Anticancer Activity : Preliminary studies indicate that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines:
    • MCF-7 (breast cancer) : Exhibited significant cytotoxicity.
    • HCT116 (colon cancer) : Showed promising results in inhibiting cell proliferation.
    • SK-OV-3 (cisplatin-resistant ovarian cancer) : Demonstrated effectiveness against drug-resistant cells.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of similar compounds. For instance, derivatives with modifications at specific positions on the chromene or tetrazole rings have been synthesized and tested for enhanced biological activity.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
MAO A InhibitionHuman MAO A~1
MAO B InhibitionHuman MAO B~0.51
AChE InhibitionHuman AChE7–8
Breast Cancer CellsMCF-7Significant
Colon Cancer CellsHCT116Promising
Ovarian Cancer CellsSK-OV-3Effective

Case Studies

  • Neuroprotective Studies :
    • In vivo models have shown that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in neuroprotection.
  • Antitumor Studies :
    • A study involving the treatment of MCF-7 cells with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Properties

IUPAC Name

4-chloro-9-(3-chlorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N6O/c23-14-5-1-3-12(9-14)21-18-19(16-10-15(24)6-7-17(16)31-21)26-22-27-28-29-30(22)20(18)13-4-2-8-25-11-13/h1-11,20-21H,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBOCXGMUDQVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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